3-phospho-D-erythronic acid
描述
Structure
3D Structure
属性
分子式 |
C4H9O8P |
|---|---|
分子量 |
216.08 g/mol |
IUPAC 名称 |
(2R,3R)-2,4-dihydroxy-3-phosphonooxybutanoic acid |
InChI |
InChI=1S/C4H9O8P/c5-1-2(3(6)4(7)8)12-13(9,10)11/h2-3,5-6H,1H2,(H,7,8)(H2,9,10,11)/t2-,3-/m1/s1 |
InChI 键 |
CMVHVKHUWLAUNF-PWNYCUMCSA-N |
SMILES |
C(C(C(C(=O)O)O)OP(=O)(O)O)O |
手性 SMILES |
C([C@H]([C@H](C(=O)O)O)OP(=O)(O)O)O |
规范 SMILES |
C(C(C(C(=O)O)O)OP(=O)(O)O)O |
产品来源 |
United States |
Biosynthetic Pathways and Enzymology of 3 Phospho D Erythronic Acid
Precursors and Hypothetical Formation Mechanisms
The primary and most well-documented precursor for the biosynthesis of 4-phospho-D-erythronic acid is D-erythrose 4-phosphate . asm.orgumaryland.edu D-erythrose 4-phosphate is a central intermediate in the pentose (B10789219) phosphate (B84403) pathway, a fundamental metabolic route for the synthesis of nucleotides and NADPH. umaryland.edu
In addition to this main pathway, a secondary formation mechanism has been identified, stemming from the off-target activity of a core glycolytic enzyme. Mammalian glyceraldehyde-3-phosphate dehydrogenase (GAPDH) can promiscuously use D-erythrose 4-phosphate to produce 1,4-bisphosphoerythronate. researchgate.net This compound is then thought to be hydrolyzed, possibly by another promiscuous enzyme, to yield 4-phospho-D-erythronic acid. researchgate.net This route highlights how side reactions of major metabolic pathways can lead to the formation of specialized metabolites.
Enzymatic Synthesis of 3-Phospho-D-Erythronic Acid
The nomenclature "this compound" is less common in biochemical literature; the biologically synthesized and studied isomer is 4-phospho-D-erythronic acid (4PE). Its enzymatic synthesis is a critical step in the vitamin B6 pathway in organisms like Escherichia coli. nih.govuniprot.org
Phosphorylation Reactions
The principal biological synthesis of 4-phospho-D-erythronic acid does not involve the direct phosphorylation of D-erythronic acid. Instead, the precursor, D-erythrose 4-phosphate, is already phosphorylated. The key enzymatic step is an oxidation reaction that converts this phosphorylated precursor into 4-phospho-D-erythronic acid. asm.orgwikipedia.org
Dehydrogenase Activities Preceding Phosphorylation
The central enzyme responsible for the biological synthesis of 4-phospho-D-erythronic acid is 4-phosphoerythronate dehydrogenase , also known as PdxB in E. coli. uniprot.orgwikipedia.orggenome.jp This enzyme does not act before phosphorylation but rather on the already phosphorylated precursor, D-erythrose 4-phosphate. It catalyzes the NAD⁺-dependent oxidation of D-erythrose 4-phosphate to form (3R)-3-hydroxy-2-oxo-4-phosphonooxybutanoate. wikipedia.orggenome.jp
In some bacteria, such as Sinorhizobium meliloti, a different, FAD-dependent enzyme designated PdxR carries out this oxidation, highlighting evolutionary diversity in the same metabolic pathway. nih.govasm.org The E. coli PdxB enzyme is particularly notable because the NADH cofactor remains tightly bound after the reaction. Its regeneration to NAD⁺, which is necessary for subsequent catalytic cycles, requires the reduction of an α-keto acid like pyruvate, oxaloacetate, or α-ketoglutarate. nih.gov
| Substrate | Parameter | Value | Source |
|---|---|---|---|
| 4-phospho-D-erythronate | Km | 1.7 mM | slu.se |
| 4-phospho-D-erythronohydroxamic acid | Km | 57 µM | slu.se |
Enzymatic Degradation and Interconversion of this compound
The metabolic fate of 4-phospho-D-erythronic acid involves several enzymatic processes that either degrade it or interconvert it.
Phosphatase Activities
4-phospho-D-erythronic acid can be dephosphorylated by a "metabolite repair" enzyme known as phosphoglycolate phosphatase (PGP) in mammals or its yeast ortholog, Pho13. researchgate.netpax-db.orgyeastgenome.org These enzymes are crucial for cellular detoxification, as they eliminate potentially harmful side products of metabolism. researchgate.net PGP efficiently dephosphorylates 4-phosphoerythronate, preventing its accumulation, which can inhibit key enzymes in the pentose phosphate pathway, such as 6-phosphogluconate dehydrogenase. researchgate.netnih.govresearchgate.net The action of PGP on 4-phosphoerythronate is considered a metabolic proofreading function, ensuring the fidelity and efficiency of central carbon metabolism. nih.govresearchgate.net
Isomerization and Epimerization Processes
Direct enzymatic isomerization or epimerization of 4-phospho-D-erythronic acid is not a well-documented metabolic pathway. However, the compound is a known and potent competitive inhibitor of ribose-5-phosphate (B1218738) isomerase (Rpi) , an essential enzyme in the pentose phosphate pathway. cymitquimica.comnih.govresearchgate.netnih.gov This enzyme catalyzes the reversible conversion between ribose-5-phosphate and ribulose-5-phosphate. plos.org
The inhibitory action of 4-phospho-D-erythronic acid is thought to arise from its structural similarity to the cis-enediolate high-energy intermediate of the isomerization reaction. slu.senih.govplos.org Its strong binding affinity, with a Ki value several orders of magnitude lower than the Km for the natural substrate, underscores its effectiveness as an inhibitor. nih.gov While there is evidence for an enzyme in beef liver that can catalyze the isomerization and epimerization of D-erythrose 4-phosphate to D-erythrulose 4-phosphate and D-threose 4-phosphate, a similar conversion for 4-phospho-D-erythronic acid itself is not established. ebi.ac.uk
Related Enzymes and Enzyme Promiscuity in Erythronate Metabolism
The biosynthesis and subsequent metabolic processing of this compound and its related precursor, erythronate, are not confined to a single, dedicated enzymatic pathway. Instead, their formation and conversion are prime examples of metabolic network flexibility, relying significantly on the action of related enzymes and the phenomenon of enzyme promiscuity. This adaptability allows organisms to manage metabolic intermediates, detoxify potentially harmful byproducts, and even evolve novel metabolic routes.
Enzyme promiscuity is the capacity of an enzyme to catalyze a reaction other than its primary physiological one. nih.gov This secondary activity is often inefficient compared to the main reaction but can become physiologically relevant under specific conditions, such as the accumulation of a substrate due to metabolic stress or genetic mutations. pnas.org In the context of erythronate metabolism, several enzymes from central carbon metabolism have been identified to have promiscuous activities that contribute to the synthesis of erythronate and its derivatives.
A key precursor to erythronate is erythrose-4-phosphate (E4P), an intermediate of the pentose phosphate pathway (PPP). nih.govbiorxiv.org The conversion of E4P to erythronate involves both oxidation and dephosphorylation, and research has revealed that the order of these steps can vary, facilitated by different promiscuous enzymes.
One established pathway involves the initial oxidation of E4P to 4-phosphoerythronate (4PE). This reaction is catalyzed by glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an essential glycolytic enzyme, in an instance of off-target activity. nih.govbiorxiv.org Subsequently, 4PE is dephosphorylated by phosphoglycolate phosphatase (PGP) to yield erythronate. nih.govbiorxiv.org This pathway is considered a detoxification mechanism, as 4PE can inhibit 6-phosphogluconate dehydrogenase, a key enzyme in the oxidative PPP. nih.govbiorxiv.org
An alternative route involves the initial dephosphorylation of E4P to form erythrose. This step can be catalyzed by promiscuous phosphatases, such as acid phosphatases (AP). nih.govbiorxiv.org The resulting erythrose is then oxidized to erythronate. A primary enzyme identified as responsible for this oxidation is aldehyde dehydrogenase 1A1 (ALDH1A1). nih.gov In vitro assays have confirmed that ALDH1A1 can efficiently convert erythrose to erythronate in the presence of NAD+. nih.govbiorxiv.org GAPDH has also demonstrated a mild promiscuous ability to oxidize erythrose to erythronate. nih.govbiorxiv.org
In bacteria like E. coli, enzyme promiscuity has been shown to enable the formation of serendipitous or "underground" metabolic pathways that can bypass disruptions in essential biosynthetic routes, such as the one for vitamin B6. pnas.orgd-nb.info In strains with a defective vitamin B6 pathway, a novel bypass route emerges that utilizes erythronate. d-nb.info This serendipitous pathway involves the promiscuous oxidation of erythronate by the 3-phosphoglycerate (B1209933) dehydrogenase, SerA, an enzyme normally involved in serine biosynthesis. nih.govpnas.org The product is then further converted by other promiscuous enzymes, including the serine aminotransferase SerC and the homoserine kinase ThrB, to ultimately restore vitamin B6 synthesis. d-nb.info
These findings highlight that the metabolism of erythronate is intricately linked with central metabolic pathways through the promiscuous activities of several enzymes. The specific route and enzymes involved can depend on the organism and the prevailing metabolic conditions.
Interactive Data Tables
Table 1: Enzymes with Primary and Promiscuous Roles in Erythronate Metabolism
| Enzyme | Gene (Human) | Primary Function | Substrate in Erythronate Metabolism | Product | Role in Erythronate Metabolism | Citation |
| Glyceraldehyde-3-Phosphate Dehydrogenase | GAPDH | Glycolysis | Erythrose-4-phosphate (E4P) | 4-Phosphoerythronate (4PE) | Promiscuous Oxidation | nih.govbiorxiv.org |
| Aldehyde Dehydrogenase 1A1 | ALDH1A1 | Aldehyde oxidation | Erythrose | Erythronate | Promiscuous Oxidation | nih.govbiorxiv.org |
| Phosphoglycolate Phosphatase | PGP | Metabolite repair | 4-Phosphoerythronate (4PE) | Erythronate | Dephosphorylation | nih.govbiorxiv.org |
| Acid Phosphatase (family) | - | General dephosphorylation | Erythrose-4-phosphate (E4P) | Erythrose | Promiscuous Dephosphorylation | nih.govbiorxiv.org |
| 3-Phosphoglycerate Dehydrogenase | PHGDH | Serine biosynthesis | Erythronate | 3-Hydroxy-2-oxobutyrate | Promiscuous Oxidation (in E. coli) | nih.govpnas.orgd-nb.info |
| Homoserine Kinase | - | Threonine biosynthesis | 4-hydroxy-L-threonine (4HT) | 4-hydroxy-L-threonine phosphate (4HTP) | Promiscuous Phosphorylation (in E. coli) | d-nb.info |
Metabolic Roles and Biological Significance of 3 Phospho D Erythronic Acid
Integration within Central Metabolic Pathways
Potential Connections to the Pentose (B10789219) Phosphate (B84403) Pathway
While direct connections of 3-phospho-D-erythronic acid to the pentose phosphate pathway (PPP) are not documented, its isomer, 4-phospho-D-erythronic acid, is known to interact with this crucial metabolic route. The PPP is essential for generating NADPH and precursors for nucleotide and amino acid synthesis core.ac.ukdiva-portal.org.
Erythronate itself is thought to be derived from the PPP intermediate, D-erythrose-4-phosphate (E4P). researchgate.netmdpi.com One proposed pathway involves the oxidation of E4P to 4-phosphoerythronate, which is then dephosphorylated biorxiv.org. Furthermore, 4-phospho-D-erythronate is a known inhibitor of ribose-5-phosphate (B1218738) isomerase (RpiA), an enzyme in the non-oxidative branch of the PPP that interconverts ribose-5-phosphate and ribulose-5-phosphate. researchgate.netnih.govuniprot.org This inhibition highlights a direct regulatory link between erythronic acid phosphates and the flux of the pentose phosphate pathway.
| Enzyme | Pathway | Interaction with 4-Phospho-D-Erythronate |
| Ribose-5-Phosphate Isomerase (RpiA) | Pentose Phosphate Pathway | Inhibition |
| 6-Phosphogluconate Dehydrogenase | Pentose Phosphate Pathway | Inhibition |
This table details the known interactions of 4-phospho-D-erythronate with enzymes of the Pentose Phosphate Pathway.
Role in Pyridoxal (B1214274) 5′-Phosphate Biosynthesis (Analogous to 4-Phospho-D-Erythronic Acid)
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a vital coenzyme for a wide range of metabolic reactions. wikipedia.org There are two primary de novo biosynthesis pathways for PLP: the DXP-dependent pathway and the DXP-independent pathway. up.ac.za
In some bacteria, such as Escherichia coli, 4-phospho-D-erythronate is a key intermediate in the DXP-dependent pathway. nih.govmolaid.com In this pathway, 4-phospho-D-erythronate is converted to 2-oxo-3-hydroxy-4-phosphobutanoate by the enzyme 4-phosphoerythronate dehydrogenase (PdxB). nih.gov This product eventually contributes to the formation of the pyridoxine (B80251) ring. The DXP-dependent pathway converges two branches: one producing 3-hydroxy-1-aminoacetone phosphate from erythrose-4-phosphate and the other producing 1-deoxy-D-xylulose 5-phosphate (DXP) from glyceraldehyde 3-phosphate and pyruvate. wikipedia.org The enzyme pyridoxine 5'-phosphate synthase then condenses these products to form pyridoxine 5'-phosphate, a direct precursor to PLP. wikipedia.org
The DXP-independent pathway, found in organisms like plants, fungi, and the human parasite Plasmodium falciparum, utilizes ribulose 5-phosphate, glyceraldehyde-3-phosphate, and ammonia (B1221849) to synthesize PLP, a reaction catalyzed by the PLP synthase complex (composed of PdxS and PdxT subunits). wikipedia.orgup.ac.za There is no documented role for either this compound or 4-phospho-D-erythronic acid in this alternative pathway.
Linkages to Glycolytic Intermediates
The pentose phosphate pathway and glycolysis are intricately linked, sharing intermediates such as glyceraldehyde-3-phosphate (G3P) and fructose-6-phosphate. core.ac.uk This connection provides an indirect link for erythronic acid phosphates to glycolytic metabolism.
A more direct linkage has been proposed through the off-target activity of a core glycolytic enzyme. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been shown to catalyze the oxidation of the PPP intermediate D-erythrose-4-phosphate (E4P) to 4-phosphoerythronate. researchgate.netmdpi.combiorxiv.org This represents a direct conversion of a PPP-derived sugar phosphate into an erythronic acid phosphate by a glycolytic enzyme. The glycolytic intermediate 3-phosphoglyceric acid is a three-carbon molecule central to both glycolysis and the Calvin cycle, but a direct enzymatic link to the four-carbon erythronic acid phosphates is not established. wikipedia.orgmedchemexpress.com
Regulatory Functions in Cellular Homeostasis
Allosteric Modulation of Enzyme Activities
The isomer 4-phospho-D-erythronate is recognized as a regulator of key metabolic enzymes. Its most prominent role is as an inhibitor of ribose-5-phosphate isomerase (Rpi), which catalyzes a reversible step in the non-oxidative PPP. nih.govuniprot.org This inhibition can modulate the production of ribose-5-phosphate, a critical precursor for nucleotide synthesis. diva-portal.org Additionally, 4-phospho-D-erythronate has been identified as a potent inhibitor of 6-phosphogluconate dehydrogenase, a rate-limiting enzyme in the oxidative branch of the PPP. researchgate.netbiorxiv.org This suggests a role in regulating the cell's production of NADPH and managing carbon flux through the oxidative PPP.
| Enzyme | Pathway | Regulatory Effect of 4-Phospho-D-Erythronate | Ki Value |
| Ribose-5-Phosphate Isomerase (Spinach) | Pentose Phosphate Pathway | Competitive Inhibitor | 28µM researchgate.net |
| 6-Phosphogluconate Dehydrogenase | Pentose Phosphate Pathway | Strong Inhibitor | Not Specified |
This interactive table summarizes the known inhibitory effects of 4-phospho-D-erythronate on key metabolic enzymes.
There is no available data in the searched literature concerning the allosteric modulation of enzyme activities by this compound.
Feed-forward and Feedback Regulation
The synthesis of erythronate via 4-phosphoerythronate has been described as part of a detoxification or metabolic repair mechanism. researchgate.netbiorxiv.org In this context, the accumulation of the PPP intermediate D-erythrose-4-phosphate (E4P) can be shunted by the off-target activity of GAPDH to form 4-phosphoerythronate (4-PE). mdpi.com The accumulation of 4-PE, in turn, acts as a feedback inhibitor on 6-phosphogluconate dehydrogenase, an enzyme in the oxidative PPP. researchgate.netbiorxiv.org This feedback loop could serve to prevent the excessive buildup of potentially toxic intermediates by downregulating an early step in the pathway. This regulatory action represents a sophisticated mechanism for maintaining metabolic homeostasis. No specific feed-forward or feedback regulatory roles have been attributed to this compound in the reviewed literature.
Occurrence and Distribution Across Biological Domains
Presence and Functions in Prokaryotic Systems (e.g., Escherichia coli)
In the domain of prokaryotes, 4-phospho-D-erythronic acid is a well-defined intermediate, particularly within the metabolic network of Escherichia coli and other gamma-proteobacteria. nih.govnih.gov Its primary role is in the de novo biosynthesis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. nih.gov This essential coenzyme is vital for a vast number of enzymatic reactions, especially those involved in amino acid metabolism. caister.comresearchgate.net
The formation of 4-phospho-D-erythronic acid is a key step in the deoxyxylulose 5-phosphate (DXP)-dependent pathway of PLP synthesis. nih.gov Specifically, the enzyme D-erythrose-4-phosphate dehydrogenase, encoded by the epd gene (formerly pdxB), catalyzes the NAD+-dependent oxidation of D-erythrose 4-phosphate (E4P) to produce 4-phospho-D-erythronic acid. nih.gov This compound is subsequently converted by other enzymes in the pathway, such as erythronate-4-phosphate dehydrogenase (PdxB), to eventually form the pyridine (B92270) ring of PLP. nih.gov The presence of this pathway underscores a fundamental biosynthetic route for an essential cofactor in these organisms.
| Feature | Description | Organism Example |
| Metabolic Pathway | Deoxyxylulose 5-phosphate (DXP)-dependent Pyridoxal 5'-Phosphate (PLP) Biosynthesis | Escherichia coli (strain K12) |
| Precursor | D-Erythrose 4-Phosphate (E4P) | Escherichia coli |
| Enzyme | D-Erythrose-4-Phosphate Dehydrogenase (Epd) | Escherichia coli |
| Product | 4-Phospho-D-Erythronic Acid | Escherichia coli |
| Ultimate Product | Pyridoxal 5'-Phosphate (Vitamin B6) | Escherichia coli |
Detection and Roles in Eukaryotic Systems (e.g., Mammalian and Plant Metabolisms)
In eukaryotic systems, the role of 4-phospho-D-erythronic acid is distinctly different from its function in prokaryotic de novo synthesis. Mammals, including humans and mice, cannot synthesize vitamin B6 and therefore lack the DXP-dependent pathway. nih.govnih.gov Instead, 4-phospho-D-erythronic acid and its dephosphorylated form, erythronic acid, are considered by-products of central carbon metabolism, arising from the pentose phosphate pathway (PPP). pnas.org
Research suggests that 4-phospho-D-erythronic acid can be formed through the promiscuous (off-target) activity of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which oxidizes the PPP intermediate erythrose-4-phosphate (E4P). pnas.orgbiorxiv.orgnih.gov The resulting 4-phospho-D-erythronic acid can then be dephosphorylated by enzymes like phosphoglycolate phosphatase (PGP). pnas.orgbiorxiv.org This production is often viewed as a detoxification mechanism, as the accumulation of 4-phospho-D-erythronic acid can inhibit key enzymes of the PPP, such as 6-phosphogluconate dehydrogenase. pnas.org
In the plant kingdom, 4-phospho-D-erythronic acid has been identified as a potent competitive inhibitor of ribose-5-phosphate isomerase (RPI), an essential enzyme in both the Calvin cycle for carbon fixation and the PPP. researchgate.netup.ac.za For example, it demonstrates significant inhibitory activity against RPI from spinach. researchgate.net While plants can synthesize PLP de novo, they typically use a DXP-independent pathway that does not involve 4-phospho-D-erythronic acid as a direct intermediate. oup.com Therefore, its presence in plants is primarily associated with the regulation or dysregulation of carbohydrate metabolism.
| Domain | Role of 4-Phospho-D-Erythronic Acid | Key Associated Enzymes |
| Mammalian | Metabolic by-product of the Pentose Phosphate Pathway (PPP); detoxification product. | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), Phosphoglycolate Phosphatase (PGP) |
| Plant | Competitive inhibitor of Ribose-5-Phosphate Isomerase (RPI). | Ribose-5-Phosphate Isomerase (RPI) |
Evolutionary Conservation of Metabolic Pathways
The metabolic pathways involving 4-phospho-D-erythronic acid are not universally conserved across the domains of life. The DXP-dependent PLP biosynthesis pathway, where it serves as a key intermediate, is largely restricted to gamma-proteobacteria. nih.govcaister.comnih.gov
Most other bacteria, archaea, and plants utilize a different route, the DXP-independent pathway, which synthesizes PLP from ribose 5-phosphate, glyceraldehyde 3-phosphate, and glutamine, thus bypassing the need for 4-phospho-D-erythronic acid. nih.govoup.com The evolution of PLP synthesis is characterized by a complex pattern of gene gain and loss. nih.gov Animals, for instance, have completely lost the genes for de novo PLP synthesis and must rely on salvaging vitamers from their diet. nih.gov
This evolutionary divergence highlights that the role of 4-phospho-D-erythronic acid as a primary biosynthetic intermediate is a specialized trait rather than a conserved, ancestral one. In eukaryotes, its formation via the promiscuous activity of highly conserved glycolytic enzymes represents a secondary, regulatory, or detoxification function that has emerged from the interaction of different metabolic pathways. pnas.orgbiorxiv.org
Implications in Aberrant Metabolism and Pathophysiological States
Association with Pentose Phosphate Pathway Dysregulation (e.g., Transaldolase Deficiency)
The concentration of erythronic acid (the dephosphorylated product of 4-phospho-D-erythronic acid) is a significant biomarker for certain inborn errors of metabolism, most notably transaldolase (TALDO) deficiency. researchgate.netrarediseases.org TALDO deficiency is a disorder of the non-oxidative branch of the pentose phosphate pathway. rarediseases.org
In this condition, the enzymatic block leads to the accumulation of upstream PPP metabolites, including sedoheptulose-7-phosphate and erythrose-4-phosphate (E4P). researchgate.net The excess E4P is shunted into alternative metabolic routes, leading to a substantial increase in the production of erythronic acid, which is then excreted in the urine. researchgate.netresearchgate.net Elevated erythronic acid is thus a major and novel hallmark of TALDO deficiency. researchgate.net Studies have also linked its accumulation in this context to mitochondrial dysfunction, implicating it in the broader cellular pathology of the disease. researchgate.netmedchemexpress.com
| Disease State | Metabolic Pathway Affected | Key Biomarker | Associated Pathology |
| Transaldolase Deficiency | Pentose Phosphate Pathway (Non-oxidative branch) | Elevated Urinary Erythronic Acid | Mitochondrial Dysfunction, Liver Dysfunction, Hepatosplenomegaly |
Altered Metabolism and Accumulation in Disease Contexts (e.g., Cancer Metabolism)
Recent metabolomic studies have revealed a significant link between erythronate and cancer metabolism. The pentose phosphate pathway is often upregulated in cancer cells to meet the high demand for NADPH (for redox balance and lipogenesis) and ribose-5-phosphate (for nucleotide synthesis), which are essential for rapid proliferation. biorxiv.org
This increased flux through the PPP can lead to the accumulation of erythronate. Non-targeted metabolomics has identified erythronate as a metabolite that accumulates in several human cancer cell lines and was found in higher concentrations in lung tumor tissues compared to adjacent normal tissues. biorxiv.orgnih.gov One proposed pathway in cancer cells involves the dephosphorylation of E4P to erythrose, followed by its oxidation to erythronate, a reaction that can be catalyzed by aldehyde dehydrogenase 1A1 (ALDH1A1). nih.govmdpi.com Silencing of ALDH1A1 in cancer cells has been shown to significantly lower intracellular erythronate levels. nih.gov
Conversely, one study observed decreased serum levels of erythronic acid in patients with cancer cachexia. frontiersin.org This suggests that the role of erythronate in cancer may be complex, potentially reflecting increased uptake and utilization by the tumor in later, systemic stages of the disease, or differing metabolic phenotypes between cancer types. frontiersin.org These findings propose that erythronate could serve as a potential biomarker for investigating PPP activity and metabolic reprogramming in cancer. biorxiv.orgnih.gov
Molecular Interactions and Structural Biology Pertaining to 3 Phospho D Erythronic Acid
Enzyme-Ligand Binding Studies
Interaction with Ribose 5-Phosphate Isomerase (Analogous to 4-Phospho-D-Erythronic Acid)
4-Phospho-D-erythronic acid is a powerful competitive inhibitor of Ribose-5-phosphate (B1218738) isomerase (RPI). nih.gov RPI is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway, catalyzing the reversible conversion of ribose-5-phosphate (R5P) to ribulose-5-phosphate (Ru5P). nih.govmedtigo.com The inhibitory action of 4-phospho-D-erythronic acid stems from its structural similarity to the presumed ene-diolate intermediate of the isomerization reaction. nih.gov This allows it to bind with high affinity to the enzyme's active site.
Studies on spinach RPI revealed that 4-phospho-D-erythronic acid has a Ki value almost three orders of magnitude lower than the Km value for the substrate R5P, indicating very strong binding. nih.gov The crystal structure of RPI from Pyrococcus horikoshii in complex with this inhibitor has been determined, providing a detailed view of the interactions within the active site. rcsb.orgpdbj.org Given the isomeric relationship, it is plausible that 3-phospho-D-erythronic acid could also interact with the RPI active site, although its affinity and inhibitory potential would depend on the precise geometry and charge distribution, which differs from its 4-phospho counterpart.
Substrate and Inhibitor Analogues and Their Interactions
The study of analogues provides significant insight into the binding requirements of Ribose-5-phosphate isomerase. Several analogues of 4-phospho-D-erythronic acid have been synthesized and evaluated as inhibitors. researchgate.net
4-phospho-D-erythronohydroxamic acid (4PEH) : This derivative was found to be a potent competitive inhibitor of spinach RPI, with a Ki of 29 µM, very similar to that of 4-phospho-D-erythronate (Ki = 28 µM). researchgate.net The hydroxamic acid moiety is designed to mimic the high-energy intermediate of the reaction. researchgate.net
4-deoxy-4-phosphonomethyl-d-erythronate : This is a hydrolytically stable analogue that acts as a competitive inhibitor with a Ki of 74 µM, only about three times weaker than its phosphate counterpart. researchgate.net
D-Allose-6-phosphate : This six-carbon sugar acts as an inhibitor of RpiB from Trypanosoma cruzi and Mycobacterium tuberculosis, but not for the E. coli enzyme, which can isomerize it. diva-portal.orgrcsb.org
These studies highlight the importance of the phosphate group for binding and the tolerance of the enzyme for modifications at the carboxylate end of the inhibitor. diva-portal.orgmdpi.com
Crystallographic and Spectroscopic Analysis of Associated Enzymes
Active Site Characterization
Crystallographic studies of RPI from various organisms have elucidated the key features of the active site. In RPI from Pyrococcus horikoshii, the active site is located in a cleft, and the binding of the inhibitor 4-phospho-D-erythronic acid involves several key residues. rcsb.org Mutational analysis identified Glu107, Asp85, and Lys98 as having direct or indirect catalytic roles. rcsb.orgresearchgate.net
For E. coli RpiA, the active site is in a groove between the two subunits of the dimer, surrounded by highly conserved residues. nih.gov In Trypanosoma cruzi RpiB, residues such as Cys69, Asp45, and Glu149 are crucial for substrate recognition and catalysis. tandfonline.com The binding of the phosphate moiety is a critical first step for substrate or inhibitor uptake. mdpi.com
Conformational Changes Upon Ligand Binding
The binding of ligands to RPI often induces conformational changes. In E. coli RpiA, the binding of an inhibitor causes the active site cleft to adopt a "closed" conformation. nih.gov Similarly, studies on Ribose-1,5-bisphosphate isomerase show that the enzyme shifts from an open to a closed form upon substrate binding, which isolates the active site from the solvent. nih.gov
In Trypanosoma cruzi RpiB, only small conformational changes are observed upon binding of inhibitors like 4-phospho-D-erythronohydroxamic acid. diva-portal.orgconicet.gov.ar Molecular dynamics simulations on Mycobacterium tuberculosis RpiB suggest a "flipping mechanism" for substrate entry rather than a canonical open-close transition. In this model, the phosphate group first interacts with a surface barrier, followed by the flipping of the rest of the molecule into the active site. mdpi.com
Advanced Analytical Methodologies for the Study of 3 Phospho D Erythronic Acid
Chromatographic-Mass Spectrometric Approaches for Quantitative and Qualitative Analysis
Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of 3-phospho-D-erythronic acid, offering high sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization and Profiling
GC-MS is a powerful tool for metabolic profiling, but due to the low volatility of phosphorylated compounds like this compound, derivatization is a mandatory step. researchgate.netnih.gov This process involves chemically modifying the analyte to increase its volatility and thermal stability, making it suitable for GC analysis.
A common derivatization procedure involves a two-step process:
Methoximation: The sample is first treated with a methoximation reagent, such as methoxyamine hydrochloride in pyridine (B92270) (MOX). nih.gov This step targets carbonyl groups, preventing the formation of multiple derivatives and stabilizing the molecule. researchgate.netnih.gov
Silylation: Following methoximation, a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) is added. nih.gov This replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, significantly increasing the compound's volatility. researchgate.net
Following derivatization, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized compounds based on their boiling points and interactions with the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification. nih.govpnas.org For instance, in a study of lung cancer patient tissues, erythronate, a related compound, was quantified using a specific ion fragment (m/z 292) after derivatization and GC-MS analysis. nih.govbiorxiv.org
Table 1: Typical GC-MS Operating Parameters for the Analysis of Derivatized Metabolites
| Parameter | Value |
| GC Column | DB-35MS or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 80°C hold, ramp to 300-325°C |
| MS Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Scan Range | Typically m/z 50-600 |
This table presents a generalized set of parameters. Specific conditions can be optimized based on the instrument and analytical goals. nih.govpnas.org
Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted Analysis
LC-MS is particularly well-suited for the analysis of polar and thermally labile compounds like this compound, as it often does not require derivatization. chromatographytoday.comresearchgate.net Targeted LC-MS/MS methods provide high sensitivity and specificity for quantifying known metabolites in complex biological matrices. nih.gov
In a typical LC-MS setup, the sample is first separated using a liquid chromatograph. Reversed-phase chromatography is a common approach, but due to the high polarity of small organic acids, specialized columns or ion-pairing reagents may be necessary to achieve adequate retention. chromatographytoday.com The eluent from the LC column is then introduced into the mass spectrometer's ion source, where molecules are ionized, often using electrospray ionization (ESI). The mass analyzer then separates the ions based on their mass-to-charge ratio. For targeted analysis, tandem mass spectrometry (MS/MS) is frequently used, where a specific precursor ion is selected, fragmented, and a characteristic product ion is monitored for quantification. This technique, known as multiple reaction monitoring (MRM), significantly enhances selectivity and reduces background noise.
Ion Chromatography Applications
Ion chromatography (IC) is a powerful technique for the separation and quantification of ionic species, including phosphorylated organic acids. thermofisher.comapsnet.org IC is particularly useful for analyzing small, highly polar molecules that are challenging to retain on traditional reversed-phase LC columns. chromatographytoday.com
In IC, separation is achieved based on the interaction of the analyte ions with an ion-exchange stationary phase. apsnet.org For the analysis of anions like this compound, an anion-exchange column is used. apsnet.org A key feature of modern IC systems is the use of a suppressor, which reduces the conductivity of the eluent, thereby increasing the sensitivity of conductivity detection for the analyte ions. thermofisher.com When coupled with mass spectrometry (IC-MS), it provides a highly selective and sensitive method for the analysis of ionic compounds in complex samples. chromatographytoday.com The pH of the solvent is a critical parameter in ion chromatography as it influences the charge state of the analyte. shimadzu.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of metabolites. hyphadiscovery.com Unlike mass spectrometry, which provides information on the mass-to-charge ratio and fragmentation pattern, NMR provides detailed information about the chemical environment of each atom within a molecule, allowing for the unambiguous determination of its structure. slideshare.net Techniques such as 1H, 13C, COSY, HSQC, and HMBC NMR are employed to piece together the complete chemical structure. hyphadiscovery.com While LC-MS/MS can predict potential structures, NMR is often required for definitive identification, especially when multiple isomers are possible. hyphadiscovery.com
Stable Isotope Tracing and Fluxomics for Pathway Elucidation
Stable isotope tracing is a powerful technique used to map metabolic pathways and quantify metabolic fluxes. nih.gov This approach involves introducing a substrate labeled with a stable isotope (e.g., 13C) into a biological system and then tracking the incorporation of the isotope into downstream metabolites. pnas.org
Isotope-Assisted Metabolomics
Isotope-assisted metabolomics combines stable isotope labeling with advanced analytical techniques like MS and NMR to trace the flow of atoms through metabolic networks. nih.gov By using labeled precursors such as [U-13C6]glucose, researchers can identify all the metabolites derived from that precursor. nih.gov
For example, studies have used stable isotope tracing to show that erythronate, a related metabolite, is derived from the pentose (B10789219) phosphate (B84403) pathway (PPP) intermediate erythrose-4-phosphate (E4P). nih.govmdpi.com By analyzing the mass isotopomer distribution of this compound and related metabolites after feeding cells with labeled glucose, the activity of the PPP and interconnected pathways can be quantified. This approach has been crucial in understanding metabolic reprogramming in various conditions, including cancer. nih.govmdpi.com The Non-targeted Tracer Fate Detection (NTFD) algorithm is a computational tool that can be applied to GC-MS data from isotope labeling experiments to automatically detect all labeled metabolites. nih.gov
Quantitative Metabolic Flux Analysis
Quantitative metabolic flux analysis (MFA) is a powerful systems biology tool used to determine the rates (fluxes) of metabolic reactions within a cell. By employing isotopic tracers, typically ¹³C-labeled substrates like glucose, MFA can track the flow of carbon atoms through metabolic networks, providing a detailed snapshot of cellular metabolism. researchgate.netnih.gov This approach is instrumental in understanding how the production and consumption of this compound are integrated within the broader metabolic landscape of an organism.
In the context of this compound, MFA can reveal the relative contributions of different pathways to its synthesis. For instance, it can quantify the flux from the pentose phosphate pathway (PPP) intermediate, erythrose-4-phosphate, a known precursor. mdpi.com MFA studies have been pivotal in understanding the metabolic restructuring that occurs in various organisms, including cancer cells and microorganisms, where alterations in central carbon metabolism can impact the pools of intermediates like this compound. nih.govnih.gov The analysis involves cultivating cells with ¹³C-labeled substrates, followed by the measurement of isotopic labeling patterns in intracellular metabolites and secreted products using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. researchgate.net This data is then used to computationally model and solve for the intracellular reaction rates.
Recent advancements have led to the development of high-throughput ¹³C-MFA platforms, which automate and parallelize the experimental workflow, significantly accelerating the characterization of multiple strains or conditions. nih.gov Such platforms are invaluable for metabolic engineering efforts aimed at optimizing the production of valuable chemicals derived from central carbon metabolism.
Enzymatic Assays and Kinetic Characterization in Vitro
Understanding the function of enzymes that metabolize this compound requires detailed in vitro characterization. Enzymatic assays are fundamental to determining the kinetic properties of these enzymes, such as their substrate specificity, catalytic efficiency (kcat/KM), and optimal reaction conditions.
A common method for assaying dehydrogenase activity, which may be involved in the metabolism of this compound, is to monitor the formation of NADH or NADPH spectrophotometrically at 340 nm. msu.ru This continuous assay allows for the real-time measurement of the initial reaction rate. assayquant.com By varying the substrate concentration and fitting the initial rate data to the Michaelis-Menten equation, key kinetic parameters like the Michaelis constant (KM) and the maximum reaction velocity (Vmax) can be determined. nih.govnih.gov
For instance, studies on homologs of L-threonic acid dehydrogenase have utilized a library of aldonic sugar acids to screen for new enzymatic activities. msu.ru The reaction mixtures for such assays typically contain a buffer to maintain a stable pH, a magnesium salt as a cofactor, the appropriate coenzyme (NAD⁺ or NADP⁺), and the enzyme itself. msu.ru The reaction is initiated by the addition of the substrate.
Table 1: Example of Kinetic Parameters for an Aldonic Acid Dehydrogenase
| Substrate | KM (mM) | kcat (s⁻¹) | kcat/KM (s⁻¹·M⁻¹) |
| D-Erythronic acid | 1.5 ± 0.2 | 150 ± 10 | 1.0 x 10⁵ |
| L-Threonic acid | 2.8 ± 0.3 | 80 ± 5 | 2.9 x 10⁴ |
| D-Xylonic acid | 5.1 ± 0.6 | 50 ± 3 | 9.8 x 10³ |
This table presents hypothetical data for illustrative purposes and is based on typical ranges observed in enzymatic studies. msu.ru
Genomic and Proteomic Techniques for Identifying Related Genes and Proteins
Identifying the genes that encode the enzymes and transporters involved in the metabolism of this compound is essential for a complete understanding of its biological role. Genomic and proteomic approaches provide powerful tools for this purpose.
Genomic Techniques:
Comparative Genomics and Subtractive Genomics: By comparing the genomes of organisms that can and cannot metabolize this compound, researchers can identify gene clusters that are unique to the metabolizing organisms. nih.gov This approach has been successful in identifying novel metabolic pathways. nih.gov Subtractive genomics, in particular, focuses on identifying genes present in a pathogen but absent in its host, which can be potential drug targets. nih.gov
Transcriptomics (RNA-Seq): This technique measures the expression levels of all genes in a cell under specific conditions. By comparing the transcriptomes of cells grown in the presence and absence of this compound or its precursors, researchers can identify genes that are upregulated or downregulated, suggesting their involvement in its metabolism. frontiersin.org
Proteomic Techniques:
Mass Spectrometry (MS)-based Proteomics: This is a cornerstone of modern proteomics and involves the large-scale identification and quantification of proteins in a biological sample. nih.gov "Shotgun" proteomics provides a broad, unbiased survey of the proteins present. nih.gov Quantitative proteomics methods, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, allow for the comparison of protein abundance between different conditions, highlighting proteins whose levels change in response to this compound. nih.gov
2D Gel Electrophoresis (2-DE): This technique separates proteins based on their isoelectric point and molecular weight, providing a visual map of the proteome. nih.gov While it has lower throughput than MS-based methods, it can be useful for visualizing changes in protein expression. nih.gov
The integration of genomic and proteomic data can provide a comprehensive picture of the cellular machinery related to this compound. For example, identifying a gene through genomic analysis and then confirming the presence and altered abundance of its corresponding protein through proteomics provides strong evidence for its functional role.
Future Research Directions and Biotechnological Potential Pertaining to 3 Phospho D Erythronic Acid
Identification of Novel Metabolic Pathways and Enzymes Specific to 3-Phospho-D-Erythronic Acid
A fundamental area of future research will be the identification and characterization of metabolic pathways that synthesize and degrade this compound. Currently, no dedicated pathways are known. Drawing parallels from its isomer, 4-phospho-D-erythronate, which is an intermediate in the biosynthesis of pyridoxal (B1214274) 5'-phosphate (a form of vitamin B6), it is plausible that this compound could be an intermediate in yet-to-be-discovered metabolic routes.
Future research should focus on:
Genomic and Bioinformatic Approaches: Screening microbial and plant genomes for genes encoding enzymes with predicted activity towards erythronic acid or its phosphorylated derivatives. This could involve searching for homologs of known sugar phosphate (B84403) metabolizing enzymes with potentially novel substrate specificities.
Metabolomic Studies: Utilizing advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) to detect and quantify this compound in various organisms under different growth conditions. This could provide clues about the metabolic contexts in which this compound is produced or consumed.
Enzyme Discovery and Characterization: Once candidate genes are identified, the encoded enzymes can be expressed, purified, and their substrate specificity and kinetic parameters determined to confirm their activity with this compound.
Elucidation of Uncharacterized Biological Functions and Regulatory Mechanisms
Beyond its role as a potential metabolic intermediate, this compound may possess unique biological functions. As a phosphorylated compound, it could act as a signaling molecule, an allosteric regulator of enzyme activity, or a precursor for other essential biomolecules.
Key research questions to be addressed include:
Regulatory Roles: Investigating whether this compound can modulate the activity of key metabolic enzymes, similar to how other sugar phosphates regulate glycolysis and the pentose (B10789219) phosphate pathway. For instance, the dipeptide Tyr-Asp has been shown to inhibit glyceraldehyde 3-phosphate dehydrogenase (GAPC) and redirect glucose metabolism. embopress.org
Signaling Functions: Exploring the possibility that fluctuations in the intracellular concentration of this compound could act as a signal to regulate gene expression or cellular processes in response to environmental changes.
Physiological Importance: Using genetic knockout or overexpression studies in model organisms to understand the physiological consequences of altered this compound levels.
Development of Chemical Probes and Enzyme Modulators
To facilitate the study of this compound's biological roles, the development of specific chemical tools is crucial. These tools can help in visualizing the compound within cells, identifying its interacting partners, and modulating the activity of enzymes involved in its metabolism.
Future efforts in this area should include:
Design and Synthesis of Chemical Probes: Creating fluorescently labeled or photo-affinity-based probes of this compound. These probes would enable researchers to track its subcellular localization and identify proteins that bind to it. The design of such probes can be inspired by existing strategies for other sugar derivatives.
High-Throughput Screening for Enzyme Modulators: Developing assays to screen for small molecules that can either inhibit or activate enzymes specific to this compound metabolism. Such modulators would be invaluable for dissecting its metabolic pathways and biological functions.
Applications in Synthetic Biology and Metabolic Engineering for Compound Production or Pathway Modulation
The ability to produce this compound and other rare sugar derivatives through microbial fermentation holds significant promise for various industries. Synthetic biology and metabolic engineering provide the tools to design and optimize microbial cell factories for this purpose.
Potential biotechnological applications include:
Bio-based Production of Specialty Chemicals: Engineering microorganisms like Escherichia coli or yeast to produce this compound from renewable feedstocks. This could serve as a precursor for the synthesis of novel biopolymers or other high-value chemicals.
Pathway Modulation for Improved Production of other Compounds: Modulating the flux through a potential this compound pathway could be a strategy to enhance the production of other desired metabolites by redirecting carbon flow.
Creation of Novel Metabolic Pathways: Introducing genes for the synthesis and utilization of this compound into industrial microorganisms could lead to the development of entirely new biosynthetic routes for valuable products.
The heterologous production of complex molecules like erythromycin (B1671065) in E. coli demonstrates the power of metabolic engineering to construct and optimize novel pathways for the synthesis of valuable compounds. nih.govresearchgate.net Similar strategies could be applied to the production of this compound and its derivatives.
| Research Area | Key Objectives | Potential Impact |
| Novel Metabolic Pathways and Enzymes | Identify and characterize the synthesis and degradation pathways of this compound. | Fundamental understanding of its role in metabolism and discovery of new biocatalysts. |
| Uncharacterized Biological Functions | Determine if it acts as a signaling molecule, allosteric regulator, or precursor to other biomolecules. | Unveiling new regulatory networks and cellular functions. |
| Chemical Probes and Enzyme Modulators | Develop tools to visualize, track, and modulate the activity of this compound and its associated enzymes. | Enabling detailed in-situ studies of its biological roles. |
| Synthetic Biology and Metabolic Engineering | Engineer microorganisms for the bio-based production of this compound and its derivatives. | Sustainable production of specialty chemicals and development of novel bioprocesses. |
常见问题
Q. What are the established protocols for quantifying 3-phospho-D-erythronic acid in biological matrices, and how do they address matrix interference?
Methodological Answer: Quantification typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to correct for ionization efficiency variations . For plant tissues (e.g., Arabidopsis), protocols involve methanol:water (80:20) extraction, followed by hydrophilic interaction liquid chromatography (HILIC) to separate phosphorylated intermediates. Matrix effects are mitigated by solid-phase extraction (SPE) using mixed-mode anion-exchange cartridges. Validation requires spike-recovery experiments across physiological concentration ranges (0.1–10 µM) .
Q. How can researchers verify the purity of synthetic this compound, and which spectroscopic techniques are critical for structural confirmation?
Methodological Answer: Synthetic batches should undergo:
- Nuclear Magnetic Resonance (NMR): ¹H/³¹P NMR to confirm esterification (δ~4.5–5.5 ppm for anomeric protons; δ~0–5 ppm for phosphorus in phosphate esters) .
- High-Resolution Mass Spectrometry (HRMS): ESI-MS in negative mode to detect [M-H]⁻ ions (theoretical m/z: 234.99).
- Elemental Analysis: Carbon/phosphorus stoichiometry (C₄H₉O₈P) must align within ±0.3% theoretical values .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported enzymatic affinities of this compound for pentose phosphate pathway enzymes (e.g., transketolase)?
Methodological Answer: Discrepancies often arise from assay conditions (pH, cofactors). A systematic approach includes:
- Kinetic Replicates: Conduct assays at physiological pH (7.4) and non-physiological pH (8.5) to test pH dependency .
- Cofactor Titration: Vary thiamine pyrophosphate (TPP) concentrations (0–2 mM) to assess activation thresholds.
- Cross-Validation: Compare results from stopped-flow spectrophotometry (direct rate measurement) vs. coupled enzyme assays (indirect NADH depletion). Tabulate Kₘ and Vₘₐₓ values across methods (Table 1) .
Table 1: Example Kinetic Parameters for Transketolase
| Method | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | pH |
|---|---|---|---|
| Stopped-Flow | 12.3 ± 1.2 | 8.7 ± 0.9 | 7.4 |
| Coupled Assay (NADH) | 18.9 ± 2.1 | 6.5 ± 0.7 | 7.4 |
| Coupled Assay (NADH) | 9.8 ± 1.0 | 4.2 ± 0.5 | 8.5 |
Q. How can isotopic labeling (e.g., ¹³C or ³²P) elucidate the metabolic flux of this compound in microbial systems under oxidative stress?
Methodological Answer:
- Tracer Design: Feed ¹³C-labeled glucose to E. coli mutants lacking phosphoglucoisomerase, forcing carbon flux through the oxidative pentose pathway.
- Sampling: Extract metabolites at 5-minute intervals over 60 minutes.
- Detection: Use LC-MS with selected ion monitoring (SIM) for ¹³C-enriched this compound (m/z 238.01). Phosphor imaging quantifies ³²P incorporation in ATP/ADP pools to assess phosphorylation dynamics .
Experimental Design & Data Contradiction Analysis
Q. What are common pitfalls in designing in vivo studies to track this compound turnover, and how can they be mitigated?
Methodological Answer:
- Pitfall 1: Compartmentalization artifacts (e.g., chloroplast vs. cytosolic pools in plants).
- Pitfall 2: Instability at neutral pH.
- Solution: Acidify extraction buffers (pH 2.5–3.0) and include phosphatase inhibitors (e.g., sodium fluoride) .
Q. How should researchers address discrepancies between computational predictions (e.g., molecular docking) and empirical binding data for this compound-protein interactions?
Methodological Answer:
- Re-evaluate Force Fields: Compare AMBER vs. CHARMM parameters for phosphate group partial charges.
- Solvent Effects: Run simulations with explicit water molecules vs. implicit solvent models.
- Experimental Validation: Use isothermal titration calorimetry (ITC) to measure ΔG and compare with computational ΔG values. Discrepancies >2 kcal/mol suggest model inaccuracies .
Integration with Broader Pathways
Q. What systems biology approaches link this compound dynamics to redox homeostasis in cancer cell models?
Methodological Answer:
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